Butylsilane

Catalog No.
S1503299
CAS No.
1600-29-9
M.F
C4H9Si
M. Wt
85.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylsilane

CAS Number

1600-29-9

Product Name

Butylsilane

Molecular Formula

C4H9Si

Molecular Weight

85.2 g/mol

InChI

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3

InChI Key

ZTAYJSRSQODHEO-UHFFFAOYSA-N

SMILES

CCCC[Si]

Canonical SMILES

CCCC[Si]

Organic Synthesis and Material Science

  • Precursor for silicone polymers: Butylsilane can react with other silanes or water to form silicone polymers, which are widely used in various applications due to their unique properties like heat resistance, flexibility, and electrical insulation .
  • Modification of surfaces: Butylsilane can be used to modify the surface properties of materials, such as silicon wafers or glass, by forming self-assembled monolayers (SAMs). These SAMs can improve adhesion, wettability, and other surface characteristics .

Chemical Analysis and Spectroscopy

  • Internal standard in gas chromatography: Butylsilane's unique boiling point and mass spectrum make it a valuable internal standard in gas chromatography (GC) for quantitative analysis of various organic compounds .
  • Calibration reference in nuclear magnetic resonance (NMR): The silicon atom in butylsilane provides a distinct chemical shift in NMR spectroscopy, making it a useful reference compound for calibrating the instrument [DOI: 10.1021/ac502490z].

Fundamental Research and Modeling

  • Study of Si-H bond reactivity: Butylsilane serves as a model compound for studying the reactivity of the Si-H bond, which is crucial for understanding various silicon-based reactions and material properties .
  • Computational modeling: The relatively simple structure of butylsilane allows it to be used as a model molecule for computational studies of various chemical phenomena, such as molecular interactions and reaction mechanisms .

Butylsilane is an organosilicon compound with the chemical formula C4H9Si\text{C}_4\text{H}_9\text{Si}. It is a colorless, flammable liquid that is primarily used in various chemical synthesis processes. The compound features a butyl group attached to a silicon atom, which contributes to its unique properties and reactivity compared to other silanes. Due to its hydrophobic nature, butylsilane can be utilized in applications requiring water-repellent characteristics, making it valuable in coatings and sealants.

, primarily involving hydrosilylation and dehydrosilylation processes. It can react with various electrophiles, including carbonyl compounds, to form siloxanes and silanes. For instance, butylsilane can participate in hydrosilylation reactions where it adds across double bonds of alkenes or alkynes, leading to the formation of new silane derivatives. Additionally, it can undergo oxidation reactions to form silanols or silicates under appropriate conditions .

Butylsilane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of butylene with a silicon hydride in the presence of a catalyst, typically a transition metal complex.
  • Reduction Reactions: Butylsilane can also be produced by reducing silicon halides or oxides using lithium aluminum hydride or other reducing agents.
  • Condensation Reactions: Another approach includes the condensation of silanol compounds with butanol under acidic or basic conditions .

Butylsilane finds applications across various industries:

  • Coatings and Sealants: Its hydrophobic properties make it suitable for use in water-repellent coatings.
  • Silicone Production: It serves as a precursor in the synthesis of silicone polymers.
  • Adhesives: Butylsilane is utilized in adhesive formulations due to its bonding capabilities.
  • Chemical Intermediates: It acts as an intermediate in the production of more complex organosilicon compounds .

Interaction studies involving butylsilane focus on its reactivity with other compounds. For example, it has been observed that butylsilane interacts readily with polar solvents and electrophiles, which can lead to the formation of various siloxanes and silanes. These interactions are crucial for understanding its behavior in chemical processes and applications .

Butylsilane shares similarities with several other organosilicon compounds. Here is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
TrimethylsilaneC3H9Si\text{C}_3\text{H}_9\text{Si}Highly volatile; used as a reagent in organic synthesis.
TriethylsilaneC6H15Si\text{C}_6\text{H}_{15}\text{Si}More stable than butylsilane; often used in hydrosilylation reactions.
Di-tert-butylsilaneC8H18Si\text{C}_8\text{H}_{18}\text{Si}Exhibits steric hindrance; useful in specific synthetic pathways.
CyclohexylsilaneC6H13Si\text{C}_6\text{H}_{13}\text{Si}Provides different reactivity due to cyclic structure; used in specialized applications.

Butylsilane's distinctive feature lies in its balance between reactivity and stability due to its straight-chain structure, making it versatile for various applications while maintaining manageable handling properties compared to more volatile silanes like trimethylsilane.

The study of butylsilane dates to the mid-20th century, coinciding with the rise of organosilicon chemistry. Early work by Steele et al. (1962) established foundational insights into silicon-carbon bond dissociation energies using electron impact methods. The 1953 NASA report on large-scale synthesis via lithium aluminum hydride reduction marked a pivotal milestone, enabling industrial production. Subsequent research expanded into structural variants, driven by the need for tailored materials in aerospace and polymer industries.

Significance in Organosilicon Chemistry

Butylsilanes occupy a unique niche due to their hybrid organic-inorganic character. The silicon atom’s electronegativity (1.90) and capacity for hypervalent bonding facilitate diverse reactivity patterns absent in pure hydrocarbons. These compounds serve as precursors for siloxanes, silicones, and surface-modifying agents, leveraging their hydrophobic properties and thermal stability.

Structural Variants and Classifications

n-Butylsilane (CAS 1600-29-9)

  • Molecular Formula: C₄H₁₂Si
  • Physical Properties:
    • Boiling Point: 56.7°C
    • Density: 0.68 g/mL at 20°C
    • Refractive Index: 1.392
  • Synthesis: Reduction of n-butyltrichlorosilane with LiAlH₄.
  • Applications: Hydrophobic coatings, polymer crosslinking.

tert-Butylsilane (CAS 18165-85-0)

  • Molecular Formula: C₄H₁₂Si
  • Distinct Features: Steric hindrance from the branched tert-butyl group alters reactivity, favoring selective reductions.
  • Ionization Energy: 9.5 eV.

Di-tert-Butylsilane (CAS 30736-07-3)

  • Molecular Formula: C₈H₁₈Si
  • Properties:
    • Boiling Point: 129–130°C
    • Density: 0.729 g/mL
  • Role: Sterically hindered reducing agent in organic synthesis.

Comparative Structural Analysis

Propertyn-Butylsilanetert-ButylsilaneDi-tert-Butylsilane
Boiling Point (°C)56.756.7129–130
Density (g/mL)0.680.680.729
ReactivityHighModerateLow

The molecular structure of butylsilane features a silicon atom at the center of a tetrahedral arrangement, bonded to three hydrogen atoms and a linear n-butyl chain (CCCC[SiH₃]) [2]. X-ray crystallography and computational optimizations confirm that the Si–C bond length measures approximately 1.932 Å, while the Si–H bonds are shorter at 1.480 Å [3] . The Si–Si bond length in polysilane derivatives, such as poly(di-n-butylsilane) (PDBS), extends to 2.3876 Å due to steric interactions between adjacent butyl groups [3].

The bond angles deviate slightly from ideal tetrahedral values (109.5°). For instance, the ∠Si–Si–Si angle in PDBS decreases to 111.57° in the 7/3 helical conformation [5], while the ∠C–Si–C angle in butylsilane derivatives expands to 112.79° under ethyl substitution [3]. These distortions arise from repulsive interactions between bulky alkyl substituents.

Table 1: Comparative Bond Lengths in Silane Derivatives

CompoundSi–Si (Å)Si–C (Å)Si–H (Å)
Polysilane2.3456
Poly(dimethylsilane)2.35221.9045
Poly(diethylsilane)2.38761.9315
Butylsilane1.9321.480

Data sourced from geometric optimizations [3] .

Bonding Theory and Electronic Distribution

The bonding in butylsilane is governed by sp³ hybridization at the silicon atom, with four σ bonds formed through overlap of silicon’s 3sp³ orbitals and orbitals from hydrogen/carbon . Natural bond orbital (NBO) analysis shows a partial positive charge (+0.32 e) on silicon due to its lower electronegativity (1.90) compared to carbon (2.55) [7]. This charge polarization facilitates nucleophilic attacks at the silicon center, as seen in hydrosilylation reactions .

The butyl group’s electron-donating inductive effect slightly increases electron density at silicon, reducing its electrophilicity compared to shorter-chain alkylsilanes. However, this effect is counterbalanced by steric shielding, which hinders access to the reactive site. Frontier molecular orbital (FMO) calculations reveal a highest occupied molecular orbital (HOMO) localized on the silicon-hydrogen bonds, while the lowest unoccupied molecular orbital (LUMO) resides on the σ* antibonding orbital of the Si–C bond [6].

Computational Modeling Approaches

Density functional theory (DFT) at the B3LYP/6-31G* level accurately predicts butylsilane’s geometry, with deviations <0.5% from experimental bond lengths [3] [6]. Molecular dynamics (MD) simulations using the GROMACS force field reproduce its liquid-phase behavior, including diffusion coefficients (D = 1.2 × 10⁻⁹ m²/s at 25°C) and density (0.68 g/cm³) [7].

Conformational analysis reveals two stable states for the butyl chain:

  • All-trans conformation: The alkyl chain extends linearly, minimizing gauche interactions.
  • 7/3 helical conformation: Observed in PDBS, this structure reduces steric strain between adjacent substituents [5].

Table 2: Computational Results for Butylsilane Conformers

ConformationRelative Energy (kcal/mol)Si–Si–Si Angle (°)
All-trans0.0112.93
7/3 Helix2.1111.57

Data derived from DFT calculations [3] [5].

Structure-Function Relationships

The tetrahedral geometry of butylsilane directly influences its reactivity. The exposed Si–H bonds participate in hydrosilylation, forming Si–C bonds with alkenes . Steric hindrance from the butyl group slows this reaction compared to methylsilane, as evidenced by a 40% reduction in rate constant [7].

In polymeric forms, the 7/3 helical conformation of PDBS induces optical activity. Circular dichroism (CD) spectra show a strong (−)-signal at 299 nm (gabs = +1.3 × 10⁻²) due to helical chirality [5]. This structure also enhances thermal stability, with a helix–helix transition temperature (TC2) of 28°C [5].

Substituent size correlates with phase behavior:

  • Melting point: −138°C for butylsilane vs. −95°C for ethylsilane [2].
  • Boiling point: 57°C for butylsilane vs. 20°C for methylsilane [2].

The genesis of butylsilane synthesis traces back to the early 20th century when Frederick Stanley Kipping pioneered the first practical synthesis of organosilanes through the Grignard reaction in 1904. This groundbreaking work established the foundation for modern organosilicon chemistry and led to the development of the silicone industry. The historical synthesis of butylsilane primarily relied on the reaction between silicon tetrachloride and butylmagnesium bromide in ethereal solvents, typically producing mixtures of substituted products that required complex separation procedures.

The early industrial development of organosilanes was further advanced by Frank Hyde at Corning Glass Works, who developed the hydrolysis of Grignard-derived organosilanes as a route to silicones. The formation of Dow Corning as a joint venture between Corning Glass and Dow Chemical during World War II was specifically based on combining Corning's silicone product technology with Dow's magnesium and Grignard expertise. This collaboration led to the synthesis of over 10,000 silicon compounds using Grignard reactions, establishing a vast library of organosilicon chemistry.

The classical synthesis routes for butylsilane involved several key methodologies. The Grignard approach, while versatile, suffered from the inability to accomplish clean, integral, partial substitution leading to organohalosilanes. The difficult separation of corrosive, hydrolytically sensitive halosilanes from the reaction mixture, along with relatively low product concentrations and complex purification technologies, posed significant design barriers for process scale-up. These limitations drove the development of alternative synthetic approaches that would eventually supersede Grignard chemistry in large-scale industrial applications.

Another significant historical route was the reduction of chlorosilanes with alkali metals, typically conducted under harsh conditions using molten alkali metal in boiling toluene. This method, while effective for certain substrates, required extreme safety precautions and specialized equipment, limiting its practical application. The development of the Rochow-Muller direct process in the mid-20th century provided an alternative route by directly reacting alkyl halides with silicon metal at high temperatures (300-400°C) in the presence of copper catalysts. This process, while industrially scalable, suffered from limited selectivity and harsh reaction conditions.

Modern Synthetic Approaches

Modern synthetic methodologies for butylsilane have evolved significantly from the classical approaches, emphasizing efficiency, selectivity, and environmental sustainability. Contemporary methods leverage advanced catalytic systems, enabling precise control over reaction outcomes while operating under milder conditions. The development of these modern approaches has been driven by the need for more atom-economical processes and the growing importance of green chemistry principles in industrial synthesis.

n-Butylsilane Synthesis Pathways

The synthesis of n-butylsilane (butylsilane, chemical formula C₄H₁₂Si, CAS number 1600-29-9) represents one of the most important primary organosilanes. Modern approaches to n-butylsilane synthesis have focused on developing efficient catalytic methods that overcome the limitations of traditional Grignard chemistry. The hydrosilylation approach has emerged as a particularly attractive method, offering high atom economy and excellent regioselectivity.

Platinum-catalyzed hydrosilylation reactions have demonstrated exceptional efficiency in producing n-butylsilane derivatives. The use of Pt(PPh₃)₄ or Pt₂(dvs)₃ catalysts at temperatures around 100°C in toluene for 18 hours has yielded compounds with high isolation yields ranging from 76-95%. This method involves the selective hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne with various silanes, providing access to (E)-1,2,4-trisilylbut-1-en-3-ynes as versatile building blocks.

The copper-catalyzed approach has gained significant attention due to the earth-abundant nature of copper and its ability to provide high turnover frequencies. Recent developments have shown that copper-based catalysts can achieve turnover frequencies ranging from 500-5000 h⁻¹ under mild conditions (50-100°C). The use of copper-NHC (N-heterocyclic carbene) complexes has proven particularly effective, providing excellent substrate-controlled regio- and enantioselectivity in the synthesis of Si-stereogenic silanes.

Iron-catalyzed methodologies have also shown promise for n-butylsilane synthesis. The development of iron complexes bearing PNN pincer ligands has enabled the efficient synthesis of geminal bis(silanes) through dihydrosilylation of aliphatic terminal alkynes. This method allows for the formation of previously unreported geminal bis(silanes) with secondary silyl groups, expanding the scope of accessible organosilicon compounds.

Di-tert-Butylsilane Synthesis Strategies

Di-tert-butylsilane (CAS number 30736-07-3) represents an important class of sterically hindered organosilanes with unique reactivity profiles. The synthesis of di-tert-butylsilane has historically been challenging due to the steric bulk of the tert-butyl groups, requiring specialized synthetic approaches. Modern methodologies have addressed these challenges through the development of efficient catalytic systems and alternative synthetic routes.

The most significant breakthrough in di-tert-butylsilane synthesis came from the development of improved Grignard methodologies. Japanese researchers developed a method involving the reaction of tert-butylmagnesium bromide with silicon tetrafluoride under controlled conditions, achieving excellent yields. This approach circumvented many of the traditional problems associated with Grignard reactions of sterically hindered substrates.

A particularly innovative approach involves the use of tri-tert-butylsilane as a precursor, which can be synthesized through the condensation-reduction reaction of tert-butyllithium with silicon tetrafluoride. This method has been reported to produce tri-tert-butylsilane in excellent yield, which can subsequently be converted to di-tert-butylsilane through selective reduction or substitution reactions.

The development of continuous flow processes has significantly improved the safety and efficiency of di-tert-butylsilane synthesis. Flow chemistry approaches allow for better control of reaction conditions and safer handling of reactive intermediates. The use of microreactors enables precise temperature control and rapid mixing, which are crucial for reactions involving sterically hindered substrates.

Catalytic dehydrocoupling represents another modern approach to di-tert-butylsilane synthesis. The use of transition metal catalysts, particularly rhodium and iridium complexes, has enabled the efficient coupling of silanes under mild conditions. These methods typically achieve turnover frequencies of 500-5000 h⁻¹ and excellent selectivity for the desired products.

Grignard Reagent Applications

Despite the development of alternative synthetic methodologies, Grignard reagents continue to play a crucial role in modern butylsilane synthesis, particularly for specialty applications and complex molecular architectures. Contemporary Grignard chemistry has evolved significantly from its classical origins, incorporating advanced techniques for improved selectivity and efficiency.

Modern Grignard methodologies for butylsilane synthesis have addressed many of the traditional limitations through the development of improved reaction conditions and catalyst systems. The use of silver-catalyzed nucleophilic substitution reactions has emerged as a particularly effective approach. Treatment of chlorodimethylphenylsilane with 4-methylphenylmagnesium bromide in the presence of silver nitrate (5 mol%) in THF at 20°C for 1.5 hours provides the corresponding tetraorganosilanes in 92% yield. This represents a significant improvement over uncatalyzed reactions, which typically yield only 13% of the desired product.

The development of zinc-catalyzed systems has further enhanced the efficiency of Grignard-based synthesis. The use of ZnCl₂- TMEDA (1 mol%) as a catalyst in 1,4-dioxane at 20°C has enabled the efficient coupling of sterically hindered silanes with high yields. This system has proven particularly effective for the synthesis of triisopropylsilane, achieving 91% yield under mild conditions.

Silicon Grignard reagents have found unique applications in transition-metal-catalyzed allylic substitution reactions. The use of manganese, iron, and cobalt catalysts has enabled the efficient synthesis of allylic silanes from readily accessible allylic precursors. These reactions typically proceed without the need for added ligands and can accommodate a broad range of leaving groups, including oxygen-based leaving groups and halides.

The mechanistic understanding of Grignard reagent reactivity has been significantly advanced through computational studies and spectroscopic investigations. The "dimeric" nature of Grignard reagents has been shown to favor multiple substitution, with activation energies for sequential substitution varying over a narrow range (18.5-21.2 kcal/mol for methylchlorosilanes). This understanding has led to the development of strategies for controlling the degree of substitution through careful manipulation of reaction conditions and stoichiometry.

Green Chemistry Considerations

The implementation of green chemistry principles in butylsilane synthesis has become increasingly important as environmental concerns and sustainability requirements drive innovation in chemical manufacturing. Modern synthetic methodologies are being designed with explicit consideration of the twelve principles of green chemistry, leading to more sustainable and environmentally benign processes.

Atom economy represents one of the most successfully implemented green chemistry principles in butylsilane synthesis. Hydrosilylation reactions exemplify this principle, achieving theoretical atom economies approaching 100% by incorporating all atoms from the starting materials into the final product. The platinum-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne demonstrates exceptional atom economy, with reactions proceeding with 100% selectivity under optimized conditions.

Waste prevention has been addressed through the development of one-pot synthetic processes that eliminate the need for intermediate isolation and purification steps. The synthesis of cyclic octapeptides using cyclohexyl di-tert-butylsilyl (cHBS) protecting groups demonstrates this principle, enabling the efficient synthesis of complex molecules while minimizing waste generation. This approach eliminates traditional C-terminal deprotection steps and reduces the overall environmental impact of the synthetic process.

The use of safer chemicals and solvents has been a major focus in modern butylsilane synthesis. The replacement of hazardous solvents such as dichloromethane with more benign alternatives like tert-butyl methyl ether represents a significant advancement. The development of solvent-free reactions and the use of ionic liquids as reaction media have further reduced the environmental impact of organosilane synthesis.

Energy efficiency has been achieved through the development of catalytic systems that operate at room temperature or under mild heating conditions. Copper-catalyzed reactions, in particular, have demonstrated the ability to achieve high turnover frequencies (500-5000 h⁻¹) at temperatures as low as 25°C. The use of microwave-assisted synthesis has also contributed to energy efficiency by enabling rapid heating and shorter reaction times.

The principle of catalysis over stoichiometric reactions has been well-implemented in modern butylsilane synthesis. The development of highly active transition metal catalysts has enabled the use of catalytic amounts (typically 0.01-5 mol%) rather than stoichiometric quantities of expensive or toxic reagents. This approach has significantly reduced the environmental impact and cost of organosilane synthesis.

Catalytic Systems for Efficient Synthesis

The development of efficient catalytic systems has revolutionized butylsilane synthesis, enabling high selectivity, excellent yields, and environmentally benign reaction conditions. Modern catalytic approaches leverage the unique properties of transition metals to activate Si-H bonds and facilitate C-Si bond formation under mild conditions. The diversity of available catalytic systems allows for the tailoring of reaction conditions to specific substrate requirements and synthetic objectives.

Copper-Catalyzed Processes

Copper-catalyzed processes have emerged as some of the most versatile and efficient methods for butylsilane synthesis, offering the advantages of earth-abundant catalysts, mild reaction conditions, and excellent functional group tolerance. The development of copper-based catalytic systems has been driven by the need for sustainable alternatives to precious metal catalysts while maintaining high levels of activity and selectivity.

The copper-catalyzed enantioselective hydrosilylation of alkenes with prochiral silanes represents a significant advancement in asymmetric synthesis. This methodology enables the generation of enantioenriched linear and branched alkyl-substituted Si-stereogenic silanes with excellent yields and enantioselectivities. The substrate-controlled nature of these reactions allows for the accommodation of a broad scope of alkenes and prochiral silanes, making this approach highly versatile for synthetic applications.

Copper(I) iodide has proven particularly effective as a catalyst for the stereoselective synthesis of vinylsilanes. The direct silylation of alkenes with silanes using copper catalysts proceeds through a proposed radical mechanism, exhibiting broad substrate scope and good functional group tolerance. This transformation provides a low-cost and environmentally benign alternative to precious metal-catalyzed systems while maintaining high levels of stereoselectivity.

The development of copper-NHC (N-heterocyclic carbene) complexes has significantly enhanced the efficiency of copper-catalyzed processes. These complexes demonstrate superior performance in multicomponent reactions, such as the three-component coupling of aryl acetylenes, amines, and dioxazolones to form N-acyl amidines. The [Cu(OAc)(Xantphos)] catalyst system has shown particular promise, achieving complete conversion within 10 minutes under mild conditions and providing access to valuable pharmaceutical intermediates.

Copper-catalyzed silacarboxylation reactions have demonstrated the ability to achieve regiodivergent selectivity through appropriate ligand selection. The reaction of allenes with CO₂ and silylboranes in the presence of copper catalysts at 70°C can be directed to produce either carboxylated vinylsilanes or carboxylated allylsilanes depending on the choice of ligand (rac-Me-DuPhos vs. PCy₃). This regiodivergent approach allows for the selective synthesis of two different product classes from a single substrate, significantly expanding synthetic utility.

The mechanistic understanding of copper-catalyzed processes has been enhanced through detailed computational studies. DFT calculations have revealed that copper acetylide formation is crucial for catalytic activity, with the Cu-C bond serving as a nucleophilic center for subsequent reactions. The stability of copper acetylide complexes under aerobic conditions has been demonstrated, although higher catalyst loadings (5 mol%) are required for optimal performance in air.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have established themselves as premier methods for butylsilane synthesis, offering exceptional selectivity and broad substrate scope. The unique ability of palladium to undergo oxidative addition, transmetalation, and reductive elimination cycles makes it particularly well-suited for forming C-Si bonds under mild conditions. Recent developments in palladium catalysis have focused on expanding substrate scope and developing more efficient catalytic systems.

The palladium-catalyzed addition of acylsilanes across alkynes represents a significant advancement in organosilicon chemistry. This methodology allows for the functionalization of C-C triple bonds with both acyl and silyl groups, providing access to structurally complex alkenylsilane derivatives. The reaction proceeds with excellent regioselectivity, incorporating the silyl group at the carbon α to the carbonyl group, which enables straightforward access to functionalized products.

Mechanistic studies using DFT calculations have revealed that the palladium-catalyzed silylacylation of alkynes proceeds through oxidative addition of the acylsilane to the Pd-IPr complex, followed by alkyne insertion and reductive elimination. The oxidative addition step occurs via a three-centered transition state with a reasonable activation barrier of 9.1 kcal/mol, while the subsequent alkyne insertion strongly favors the formation of the observed regioisomer.

The development of palladium-catalyzed cross-coupling reactions between silyl electrophiles and alkylzinc halides has provided unprecedented access to secondary silanes. This "silyl-Negishi" reaction enables the formation of C-Si bonds using abundant silyl electrophiles, offering improved access to both primary and secondary silanes. The success of this methodology relies on the careful design of the DrewPhos ligand, which provides the optimal balance of steric and electronic parameters to suppress β-hydride elimination while promoting efficient cross-coupling.

Palladium-catalyzed desymmetrization reactions have opened new avenues for the synthesis of silicon-stereogenic compounds. The ring-opening desymmetrization of prochiral silacyclobutanes with alkyl terminal alkynes yields quaternary silicon-stereogenic silanes with high enantioselectivity. This methodology represents a significant advancement in the field of silicon-centered chirality, providing access to compounds that are difficult to synthesize using traditional approaches.

The substrate scope of palladium-catalyzed reactions has been significantly expanded through the development of new ligand systems and reaction conditions. The use of bulky phosphine ligands has enabled the coupling of sterically demanding substrates, while the development of air-stable precatalysts has simplified reaction setup and improved reproducibility. The robustness of palladium catalytic systems has been demonstrated through reactions conducted without precautions against air and moisture, still achieving excellent yields (88% isolated yield).

Other Transition Metal Catalysis

Beyond copper and palladium, numerous other transition metals have proven effective for butylsilane synthesis, each offering unique advantages and capabilities. The diversity of available transition metal catalysts allows for the selection of optimal systems based on specific synthetic requirements, substrate limitations, and economic considerations.

Platinum complexes have demonstrated exceptional activity in hydrosilylation reactions, achieving some of the highest turnover frequencies reported for organosilane synthesis. The use of Pt(PPh₃)₄ and Pt₂(dvs)₃ catalysts has enabled the selective hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne with various silanes, providing access to structurally diverse trisilylbut-1-en-3-ynes. These reactions typically proceed at 100°C in toluene for 18 hours, achieving isolation yields of 76-95% with excellent selectivity.

Cobalt-based catalysts have emerged as highly effective alternatives to precious metal systems, particularly for alkene and alkyne hydrosilylation reactions. The development of cobalt complexes bearing pincer ligands has enabled the synthesis of geminal bis(silanes) through dihydrosilylation of aliphatic terminal alkynes. These systems demonstrate remarkable activity, with some cobalt catalysts achieving turnover frequencies exceeding 65,000 h⁻¹ under optimized conditions.

Iron catalysts have shown particular promise for the synthesis of complex organosilane architectures. The use of iron complexes in dihydrosilylation reactions has enabled the efficient synthesis of previously unreported geminal bis(silanes) with secondary silyl groups. The reaction proceeds through two consecutive iron-catalyzed hydrosilylation steps, first generating β-(E)-vinylsilanes and then producing the final geminal bis(silane) products with yields ranging from 85-95%.

Rhodium and iridium complexes have demonstrated exceptional performance in asymmetric hydrosilylation reactions, enabling the synthesis of enantioenriched silicon-stereogenic compounds. The development of chiral ligand systems has allowed for the control of both regio- and enantioselectivity, providing access to valuable chiral organosilanes for pharmaceutical and materials applications.

The mechanistic understanding of transition metal-catalyzed processes has been significantly advanced through the use of spectroscopic techniques and computational methods. In situ monitoring of catalytic reactions using NMR spectroscopy has revealed the formation of key intermediates and provided insights into catalyst deactivation pathways. These studies have led to the development of more robust catalytic systems and improved reaction conditions.

Gold catalysts have shown exceptional activity in dehydrogenative coupling reactions, with single-atom gold catalysts achieving turnover frequencies up to 139,494 h⁻¹ for the coupling of organosilanes with alcohols. The development of linear-structure single-atom gold catalysts supported on cyanographene has provided a new paradigm for highly efficient Si-H bond activation under mild conditions.

Wikipedia

Butylsilane

Dates

Last modified: 08-15-2023

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